3-Benzoylbicyclo[3.2.1]octan-8-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-benzoylbicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C15H16O2/c16-14(10-4-2-1-3-5-10)13-8-11-6-7-12(9-13)15(11)17/h1-5,11-13H,6-9H2 |
InChI Key |
NZWIPPGKRUJRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 3 Benzoylbicyclo 3.2.1 Octan 8 One
Total Synthesis Approaches to the Bicyclo[3.2.1]octane Skeleton
The bicyclo[3.2.1]octane framework is a common feature in many natural products, including various diterpenes. mdpi.com Its synthesis has been the subject of extensive research, resulting in a variety of strategic approaches.
Retrosynthetic Analysis and Key Disconnections for Bridged Systems
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like those containing the bicyclo[3.2.1]octane core. This method involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
A common retrosynthetic strategy for the bicyclo[3.2.1]octane system involves disconnections that lead to more readily available monocyclic or simpler bicyclic precursors. For instance, the bicyclo[3.2.1]octane framework can be disconnected to reveal a cyclohexanone (B45756) or cyclopentanone (B42830) precursor, which can then be elaborated through various cyclization strategies. researchgate.netuniroma1.it Key disconnections often target the bridging bonds, which can be formed through intramolecular reactions.
One prevalent approach involves an intramolecular Diels-Alder reaction of a substituted cyclohexadiene derivative. nih.gov This strategy allows for the stereocontrolled formation of the bicyclic system. Another key disconnection strategy relies on the fragmentation of a tricyclo[3.2.1.02,7]octane system to generate the desired bicyclo[3.2.1]octane skeleton. mdpi.com This approach often involves the cleavage of a cyclopropane (B1198618) ring within the tricyclic precursor.
Ring Expansion and Rearrangement Strategies for Bicyclo[3.2.1]octanone Formation
Ring expansion and rearrangement reactions are powerful methods for constructing the bicyclo[3.2.1]octanone skeleton from smaller, more readily available ring systems. These strategies often offer a high degree of stereocontrol and can lead to highly functionalized products.
Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a versatile single-electron transfer reagent that has found widespread application in organic synthesis. nih.gov It is particularly effective in promoting reductive coupling and rearrangement reactions. In the context of bicyclo[3.2.1]octanone synthesis, SmI2 can induce ring expansion and rearrangement cascades.
For example, SmI2 can mediate the reductive cleavage of cyclopropyl (B3062369) ketones. nih.gov This process typically involves the formation of a ketyl radical anion intermediate, which then undergoes fragmentation of the strained cyclopropane ring to generate a more stable bicyclo[3.2.1]octane system. The reaction often proceeds with high regioselectivity, with the cleavage occurring at the bond that leads to the most stable radical intermediate.
A proposed mechanism for the SmI2-induced rearrangement of a methylenebicyclo[4.2.0]octanone to a methylenebicyclo[3.2.1]octanol involves the generation of a ketyl radical, followed by ketyl-olefin cyclization to form a cyclopentane (B165970) intermediate. acs.org Subsequent radical fragmentation and protonation then yield the rearranged bicyclo[3.2.1]octane product. acs.org This method allows for the direct conversion of a bicyclo[4.2.0]octanone system to the desired bicyclo[3.2.1]octane framework. acs.org
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Tricyclo[3.2.1.02,7]octane derivative | SmI2, THF-tBuOH | Bicyclo[3.2.1]octane derivative | 80 | nih.gov |
| Methylenebicyclo[4.2.0]octanone | SmI2 | Methylenebicyclo[3.2.1]octanol | - | acs.org |
The metal-catalyzed decomposition of α-diazomethylketones is a well-established method for the formation of carbene intermediates, which can then undergo a variety of transformations, including C-H insertion reactions to form cyclic systems. This strategy has been successfully applied to the synthesis of bicyclo[3.2.1]octanone derivatives. tandfonline.comsci-hub.se
Typically, a copper or rhodium catalyst is used to decompose the diazoketone, generating a metal-carbene species. This reactive intermediate can then undergo an intramolecular C-H insertion reaction to form the bridged bicyclic skeleton of the bicyclo[3.2.1]octanone. The regioselectivity of the insertion can be influenced by the structure of the diazoketone and the nature of the catalyst used. tandfonline.com This method provides a direct route to functionalized bicyclo[3.2.1]octanones from acyclic or monocyclic precursors. tandfonline.comacs.org
| Starting Diazoketone | Catalyst | Product | Key Feature | Reference |
| Substituted hydrophenanthrene diazoketone | Copper catalyst | Bicyclo[3.2.1]octanone derivative | Regiospecific C-H insertion | tandfonline.com |
| Flexible system diazoketone | Copper catalyst | Mixture of bicyclo-octanone derivatives | Non-regiospecific synthesis | tandfonline.com |
The cleavage of a cyclopropane ring within a suitably functionalized precursor is a common and effective strategy for the synthesis of the bicyclo[3.2.1]octane framework. mdpi.com This approach often starts with the construction of a tricyclo[3.2.1.02,7]octane or a related system containing a cyclopropyl ketone moiety.
The cleavage of the cyclopropane ring can be initiated by various reagents and conditions. Acid-catalyzed homoconjugate addition of a nucleophile to a cyclopropyl ketone can lead to the formation of a bicyclo[3.2.1]octane system. mdpi.com For instance, treatment of a tricyclic ketone with methanol (B129727) and a catalytic amount of acid results in the regioselective and stereoselective opening of the cyclopropane ring to afford a methoxy-substituted bicyclo[3.2.1]octanone. mdpi.com
Reductive cleavage of cyclopropyl ketones using dissolving metal reductions (e.g., metal-ammonia systems) or samarium(II) iodide is also a widely used method. nih.gov More recently, the use of ionic liquids as the reaction medium for the acid-mediated cyclopropyl ring cleavage of tricyclo[3.3.0.02,8]octanones has been shown to provide bicyclo[3.2.1]octanones regioselectively and in high yields with significantly faster reaction times compared to conventional solvents. researchgate.net
| Precursor | Reagent/Condition | Product | Key Feature | Reference |
| Tricyclo[3.2.1.02,7]octanone | Methanol, p-toluenesulfonic acid | Methoxy-bicyclo[3.2.1]octanone | Acid-initiated homoconjugate addition | mdpi.com |
| Tricyclo[3.3.0.02,8]octanone | Hydrochloric acid in BMImCl (ionic liquid) | Bicyclo[3.2.1]octanone | Regioselective cleavage, fast reaction | researchgate.net |
Photoinduced electron transfer (PET) reactions offer a powerful and often "green" method for initiating chemical transformations. In the context of bicyclo[3.2.1]octane synthesis, PET can be used to generate radical intermediates that subsequently undergo cyclization or rearrangement to form the desired bicyclic skeleton.
One such strategy involves a radical cascade cyclization triggered by the photoinduced electron transfer of a silyl (B83357) enol ether. nih.gov This method has been successfully employed in the total synthesis of complex natural products featuring a cyclohexanone-fused bicyclo[3.2.1]octane skeleton. nih.gov The reaction is initiated by the transfer of an electron from a suitable donor, such as triethylamine, to an excited state of a ketone, leading to the formation of a ketyl radical. researchgate.net This radical can then undergo a cascade of cyclization reactions to build the complex bicyclic framework.
Another application of PET involves the reductive ring cleavage of strained ring systems, such as cyclopropanes, alpha to a carbonyl group. researchgate.net The introduction of substituents that can stabilize radical intermediates can influence the reaction outcome, leading to the formation of linearly fused ring systems. researchgate.net
| Precursor | Reaction Type | Key Intermediate | Product | Reference |
| Silyl enol ether | PET-triggered radical cascade cyclization | Radical cation | Cyclohexanone-fused bicyclo[3.2.1]octane | nih.gov |
| Bicyclo[2.2.2]octenone | PET from triethylamine | Ketyl radical | Bicyclo[3.2.1]octanone | researchgate.net |
Intramolecular Cyclization and Cycloaddition Reactions
Intramolecular cyclization and cycloaddition reactions represent powerful and efficient strategies for the construction of complex cyclic systems like the bicyclo[3.2.1]octane framework. These reactions, by their nature, assemble the bridged bicyclic core in a single, often stereocontrolled, step from a suitably designed acyclic or monocyclic precursor. This approach is advantageous for its atom economy and its ability to rapidly generate molecular complexity.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of cyclic and bicyclic compounds. When a cyclic diene is employed, the reaction yields bridged bicyclic products. jove.com These cyclic dienes are conformationally locked in the reactive s-cis geometry, which often leads to rapid and efficient Diels-Alder reactions. jove.com The stereochemical outcome of the reaction, leading to either endo or exo products, is a critical consideration. The endo product is typically formed faster as the kinetic product due to secondary orbital overlap, while the exo product is often the more thermodynamically stable isomer. jove.com
While direct synthesis of 3-Benzoylbicyclo[3.2.1]octan-8-one via a Diels-Alder reaction is not prominently described, the strategy is widely applied to construct the core bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane systems, which can be precursors to the bicyclo[3.2.1]octane skeleton. researchgate.netacs.org For instance, a twisted and highly reactive enone, 6-Methylenebicyclo[3.2.1]oct-1-en-3-one, has been utilized as a dienophile in Diels-Alder reactions to create complex polycyclic structures, demonstrating the utility of bicyclic systems in further cycloadditions. nih.gov The intramolecular Diels-Alder reaction is particularly powerful for creating bridged bicyclic systems, as it allows for the construction of multiple rings in a single transformation. nsf.govresearchgate.net
| Reaction Type | Key Features | Stereoselectivity |
| Intermolecular Diels-Alder | Cyclic diene + dienophile | Endo (kinetic) vs. Exo (thermodynamic) control. jove.com |
| Intramolecular Diels-Alder | Diene and dienophile on the same molecule | High stereocontrol due to conformational constraints. |
The double Michael addition (DMA) has emerged as an effective method for the synthesis of bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane frameworks. rsc.orgrsc.org This reaction involves the conjugate addition of a nucleophile to a dienone, followed by an intramolecular Michael addition of the resulting enolate to the remaining α,β-unsaturated system. This tandem process efficiently constructs the bridged bicyclic core.
Specifically, the reaction of carbon nucleophiles with 2,6-cycloheptadien-1-one (B3376394) can provide 8-disubstituted bicyclo[3.2.1]octane-3-ones in good yields, ranging from 42-96%. rsc.orgresearchgate.net This method offers control over the stereochemistry at the newly formed bridged center, which can be a secondary, tertiary, or even a quaternary carbon. rsc.orgresearchgate.net A variety of nucleophiles can be employed in this reaction, expanding the scope and allowing for the introduction of diverse functionalities into the bicyclic product. rsc.org The base-catalyzed reaction of 1,3-cyclopentanediones tethered to activated olefins can also lead to bicyclo[3.2.1]octane derivatives, with the reaction outcome being dependent on the reaction time and the specific base used. researchgate.net
| Starting Materials | Product | Key Advantages |
| 2,6-Cycloheptadien-1-one and carbon nucleophiles | 8-Disubstituted bicyclo[3.2.1]octane-3-ones | Good yields, stereochemical control at the bridgehead. rsc.orgresearchgate.net |
| 1,3-Cyclopentanediones with tethered activated olefins | Bicyclo[3.2.1]octane-6,8-diones or -6-carboxylates | High yields, formation of multiple stereocenters. researchgate.net |
Organocatalytic and Asymmetric Synthesis of Bicyclo[3.2.1]octane Scaffolds
Organocatalysis has revolutionized asymmetric synthesis, providing a powerful alternative to metal-based catalysts. nih.govnih.gov This field has seen significant application in the construction of chiral bicyclo[3.2.1]octane frameworks, offering routes to enantiomerically enriched products. mdpi.comnih.gov
The enantioselective synthesis of bicyclo[3.2.1]octanes has been successfully achieved through various organocatalytic domino reactions. acs.org These reactions often involve a sequence of transformations, such as Michael additions followed by aldol (B89426) or Henry reactions, catalyzed by a single chiral organic molecule. rsc.orglboro.ac.uk For example, a highly enantio- and diastereoselective organocatalytic domino Michael-Henry process has been developed for preparing bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary centers. acs.org
Quinine-derived thioureas are effective catalysts for the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, yielding bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee) and good diastereoselectivity. nih.govresearchgate.net Similarly, organocatalytic domino Michael/Aldol reactions of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters or amides have been shown to produce polysubstituted chiral bicyclo[3.2.1]octanes in good yields and with high stereoselectivities. nih.govnih.gov These methods highlight the power of organocatalysis to construct complex, chiral molecules from relatively simple starting materials in a single pot. researchgate.netrsc.org
| Reaction | Catalyst Type | Key Outcomes |
| Domino Michael-Henry | Quinine-derived thiourea (B124793) | High enantioselectivity (92-99% ee), good diastereoselectivity. nih.govresearchgate.net |
| Domino Michael/Aldol | Chiral primary or secondary amines | Construction of multiple stereocenters, including quaternary carbons. acs.orgnih.gov |
| Palladium-catalyzed Tandem Heck/Carbonylation | (S)-Difluorphos | High diastereo- and enantioselectivities for multifunctional chiral bicyclo[3.2.1]octanes. nih.gov |
Enzymes, as highly selective biocatalysts, offer a green and efficient alternative for the synthesis of chiral compounds. nih.govnih.gov In the context of bicyclic systems, enzymatic methods are particularly valuable for the stereoselective reduction of ketones and the kinetic resolution of racemic mixtures. researchgate.net
While the direct enzymatic reduction of the ketone in this compound is not specifically detailed, the reduction of ketones within bicyclic scaffolds is a well-established strategy. nih.gov Alcohol dehydrogenases (ADHs) are a class of enzymes widely used for the reduction of prochiral ketones to chiral alcohols. nih.govpsu.edu These enzymes often exhibit high enantioselectivity, following predictable models like Prelog's rule. nih.gov
Lipases are another class of enzymes frequently employed for the kinetic resolution of racemic bicyclic compounds. researchgate.net For example, lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam allowed for the preparation of an enantiopure azabicyclic β-amino acid, which is a derivative of the bicyclo[3.2.1]octane system. semanticscholar.org Similarly, crude porcine pancreatic lipase (B570770) has been used for the enzymatic resolution of sterically demanding bicyclo[3.2.0]heptanones. rsc.org These enzymatic methods provide access to enantiomerically pure building blocks that are crucial for the synthesis of complex chiral targets.
| Enzyme Class | Application | Substrate Example |
| Alcohol Dehydrogenases (ADHs) | Stereoselective ketone reduction | Prochiral bicyclic ketones. nih.gov |
| Lipases | Kinetic resolution of racemates | Racemic bicyclic esters or lactams. researchgate.netsemanticscholar.org |
C–H Bond Insertion and Functionalization in Bridged Polycycles
The direct functionalization of C–H bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules without the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov This approach has significant potential for the synthesis of bridged polycyclic systems like bicyclo[3.2.1]octanes. nih.gov
C–H bond insertion reactions, typically involving carbenes or nitrenes generated from precursors like diazo compounds, can be used to form new rings on an existing bridged bicycle. beilstein-journals.org For instance, rhodium(II) catalysts can promote the intramolecular C–H insertion of a carbene to form a new C-C bond, leading to the construction of a bridged polycyclic framework. beilstein-journals.org This strategy allows for the rapid assembly of complex ring systems.
More recently, palladium-catalyzed C–H activation has been developed to functionalize saturated carbocycles, a previously challenging task. scripps.edu By designing specific ligands, it is possible to direct a palladium catalyst to activate a C–H bond across a ring from a directing group, enabling the introduction of new functional groups at previously inaccessible positions. scripps.edu While direct application to this compound is not yet reported, these advancements in C–H functionalization methodology open up new avenues for the synthesis and modification of bridged bicyclic compounds.
| Method | Catalyst | Key Transformation |
| Carbene C-H Insertion | Rhodium(II) dimers | Formation of a new C-C bond to create a bridged ring. beilstein-journals.org |
| Nitrene C-H Insertion | Rhodium(II) dimers | Formation of a new C-N bond, creating a nitrogen-containing bridge. beilstein-journals.org |
| Palladium-Catalyzed C-H Activation | Palladium with designer ligands | Functionalization of saturated C-H bonds across a carbocycle. scripps.edu |
Introduction and Functionalization of the Benzoyl Moiety
The introduction of the benzoyl moiety onto the bicyclo[3.2.1]octane skeleton is a critical step in the synthesis of the target molecule. This transformation is typically achieved through acylation reactions, where a benzoyl group is installed at the C3 position.
Acylation Strategies for Ketone Formation
Several acylation methods can be envisaged for the formation of this compound. One documented approach involves the reaction of a pre-formed bicyclo[3.2.1]octane precursor with a suitable benzoylating agent. A specific example is the synthesis of 1-benzoylbicyclo[3.2.1]octane, a structurally related ketone, which was prepared from bicyclo[3.2.1]octane-1-carboxylic acid chloride. In this synthesis, the acid chloride was reacted with diphenylcadmium, prepared from phenylmagnesium bromide and cadmium chloride, to yield the desired ketone. A similar strategy could be adapted for the synthesis of the 3-benzoyl isomer.
Friedel-Crafts acylation represents a powerful and widely used method for the formation of aryl ketones and has been applied to the synthesis of various bicyclic systems. nih.govrsc.org In the context of this compound, a Friedel-Crafts-type reaction could potentially be employed by reacting a suitable bicyclo[3.2.1]octane-derived substrate with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, the acylation of 3-trimethylsilylbicyclo[3.2.1]oct-2-ene has been shown to produce 3-bicyclo[3.2.1]oct-2-enyl ketones without skeletal rearrangement. core.ac.uk This suggests that a suitably functionalized bicyclo[3.2.1]octane could undergo acylation at the C3 position.
Alternative approaches to bicyclo[3.2.1]octanones involve tandem reactions, such as the Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, which can generate highly functionalized bicyclo[3.2.1]octan-8-ones. nih.govnih.gov While not a direct acylation, these methods create the core structure which could then potentially be further modified to introduce the benzoyl group.
The table below summarizes potential acylation strategies for the formation of the ketone.
| Acylation Strategy | Reagents | Potential Precursor | Reference |
| Organocadmium Reagent | Diphenylcadmium, Bicyclo[3.2.1]octane-3-carbonyl chloride | Bicyclo[3.2.1]octane-3-carboxylic acid | nih.gov (by analogy) |
| Friedel-Crafts Acylation | Benzoyl chloride, Lewis Acid (e.g., AlCl₃) | Bicyclo[3.2.1]octane | nih.govrsc.org |
| Acylation of Vinylsilane | Benzoyl chloride | 3-Trimethylsilylbicyclo[3.2.1]oct-2-ene | core.ac.uk |
Regioselective Introduction of Aromatic Substituents
Once the benzoyl group is in place, its aromatic ring can be further functionalized. The regioselectivity of electrophilic aromatic substitution on the benzoyl moiety is governed by the electronic nature of the carbonyl group and the bicyclic alkane substituent. The carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through resonance and inductive effects. The bicyclo[3.2.1]octan-8-one substituent at the 3-position of the benzoyl group is an alkyl group, which is generally considered to be weakly activating and ortho-, para-directing.
In the case of this compound, the directing effects of the carbonyl and the bicyclic alkyl group are opposing. The strong deactivating and meta-directing effect of the ketone functionality is expected to dominate. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, are most likely to occur at the meta-positions (C-3' and C-5') of the phenyl ring relative to the point of attachment to the bicyclic system.
Achieving substitution at the ortho- or para-positions would require more advanced synthetic strategies. This could involve the use of a directing group on the aromatic ring prior to its attachment to the bicyclic scaffold, which could then be removed or modified after the acylation step. Alternatively, ortho-lithiation strategies could be employed, where a directing group facilitates deprotonation at the ortho-position, followed by quenching with an electrophile. However, the application of such methods to this specific bicyclic ketone has not been extensively documented in the literature.
The table below outlines the expected regioselectivity for the introduction of aromatic substituents.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrobenzoyl)bicyclo[3.2.1]octan-8-one |
| Bromination | Br₂, FeBr₃ | 3-(3-Bromobenzoyl)bicyclo[3.2.1]octan-8-one |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-(3-Alkylbenzoyl)bicyclo[3.2.1]octan-8-one |
Advanced Structural and Conformational Analysis of 3 Benzoylbicyclo 3.2.1 Octan 8 One
Stereochemical Features and Absolute Configuration Determination
Chirality and Stereoisomerism in Bicyclo[3.2.1]octane Systems
The bicyclo[3.2.1]octane skeleton is an inherently chiral structure. nih.gov This bicyclic system, which can be viewed as a cyclohexane (B81311) ring bridged by an ethano group, possesses multiple stereogenic centers. cdnsciencepub.com The fusion of the rings and the substituents on the bicyclic framework give rise to a variety of stereoisomers. In the case of 3-Benzoylbicyclo[3.2.1]octan-8-one, the carbon atoms C-1, C-3, and C-5 are potential chiral centers, leading to the possibility of multiple enantiomers and diastereomers.
The bicyclo[3.2.1]octane framework is found in a wide array of natural products, including sesquiterpenes, diterpenes, and alkaloids, which exhibit a broad spectrum of biological activities. researchgate.net The specific stereochemistry of these molecules is often crucial for their biological function. The rigid, bridged structure of the bicyclo[3.2.1]octane system provides a well-defined three-dimensional arrangement of functional groups, which is a key feature in molecular recognition and biological activity. rsc.org
Enantioselective and Diastereoselective Synthesis for Stereocontrol
Achieving stereocontrol in the synthesis of functionalized bicyclo[3.2.1]octan-8-ones is a key area of research. Various synthetic strategies have been developed to control the formation of specific stereoisomers.
Enantioselective Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral bicyclo[3.2.1]octanes from achiral precursors. researchgate.net For instance, a highly enantio- and diastereoselective organocatalytic domino Michael-Henry reaction has been developed to prepare bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary stereocenters. nih.gov Another approach involves the use of chiral phosphoric acid catalysts in desymmetrizing Michael cyclizations to produce bicyclo[3.2.1]octanes with high enantioselectivity. rsc.orgsemanticscholar.org
A notable example is the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes using a quinine-derived thiourea (B124793) as a catalyst. nih.govnih.gov This reaction creates four stereogenic centers and yields bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (92-99% ee). nih.govnih.gov The absolute configuration of the major enantiomer produced in one such reaction was determined to be (1R,5R,6S,7S) by X-ray crystallography. nih.gov
Diastereoselective Synthesis: Diastereoselective synthesis of bicyclo[3.2.1]octanes has also been achieved through various methods. A catalyst-free cascade Michael/Henry reaction has been reported to generate a range of structurally distinct bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net Palladium-catalyzed rearrangements of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans can also produce functionalized bicyclo[3.2.1]octan-8-ones, with some reactions proceeding with high stereospecificity to yield exclusively the endo-configured diastereomers. nih.gov
The table below summarizes some enantioselective and diastereoselective synthetic methods for bicyclo[3.2.1]octane derivatives.
| Reaction Type | Catalyst/Reagent | Key Features | Stereoselectivity |
| Tandem Michael-Henry Reaction | Quinine-derived thiourea | Creates four stereogenic centers | High enantioselectivity (92-99% ee) and good diastereoselectivity. nih.govnih.gov |
| Domino Michael-Henry Process | Organocatalyst | Forms four stereogenic centers, including two quaternary centers. nih.gov | Highly enantio- and diastereoselective. nih.gov |
| Desymmetrizing Michael Cyclization | Chiral Phosphoric Acid | --- | High enantioselectivities (86-95% ee). semanticscholar.org |
| Cascade Michael/Henry Reaction | Catalyst-Free | --- | Excellent diastereoselectivities (≥10:1 dr). researchgate.net |
| Palladium-Catalyzed Rearrangement | Palladium catalyst | --- | High stereospecificity for endo-diastereomers in some cases. nih.gov |
Methodologies for Stereoisomer Purity Assessment (e.g., Chiral HPLC)
The determination of stereoisomer purity is crucial in the characterization of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. google.comgoogle.com This method utilizes a chiral stationary phase that interacts differently with the enantiomers of a compound, leading to different retention times.
Several types of chiral columns, such as Daicel Chiralcel AD-H, IA, OJ-H, and AS, are commonly used for the separation of bicyclo[3.2.1]octane derivatives. rsc.org The enantiomeric excess (ee) of a sample can be accurately determined by analyzing the peak areas of the enantiomers in the chromatogram. rsc.orgrsc.org
For example, in the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones via a tandem Michael-Henry reaction, the enantiomeric excesses of the products were determined by chiral HPLC analysis. nih.gov Similarly, the enantiomeric excesses of bicyclo[3.2.1]octanes produced through chiral phosphoric acid-catalyzed Michael cyclizations were also determined using chiral HPLC. rsc.orgsemanticscholar.org
In addition to HPLC, other analytical techniques can be employed to assess stereoisomer purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be used to differentiate between enantiomers. X-ray crystallography provides definitive proof of the absolute configuration of a crystalline compound. nih.gov
The table below provides examples of chiral HPLC conditions used for the analysis of bicyclo[3.2.1]octane derivatives.
| Compound Type | Chiral Column | Mobile Phase | Flow Rate | Reference |
| Bicyclo[3.2.1]octan-8-one derivative | DAICEL CHIRALCEL OJ-H | n-hexane/i-PrOH = 90/10 | 1.0 mL/min | rsc.org |
| Bicyclo[3.2.1]octan-8-one derivative | DAICEL CHIRALCEL AD-H | n-hexane/i-PrOH = 80/20 | 1.0 mL/min | rsc.org |
| Bicyclo[3.2.1]octan-8-one derivative | DAICEL CHIRALCEL AS | n-hexane/i-PrOH = 90/10 | 1.0 mL/min | rsc.org |
Conformational Landscape and Dynamic Behavior
Preferred Conformations in Solution and Solid State
The bicyclo[3.2.1]octane system is comprised of a six-membered ring and a five-membered ring. The six-membered ring typically adopts a chair conformation. cdnsciencepub.com In the case of 3-azabicyclo[3.2.1]octan-8-one oxime, it was found to adopt a chair-envelope conformation in a CDCl3 solution. researchgate.net
The conformation of bicyclo[3.2.1]octane derivatives can be influenced by the substituents on the ring system. For instance, in a study of 8-oxabicyclo[3.2.1]octan-3-ol derivatives, NMR data and theoretical calculations indicated that the pyran ring exists in a chair conformation for some derivatives, while for another, a boat conformer was indicated by NMR, even though calculations predicted the chair conformer to be more stable. researchgate.net This highlights that both experimental and theoretical methods are valuable in determining the preferred conformations.
In the solid state, X-ray crystallography can provide precise information about the conformation of the molecule. For example, the crystal structure of N-substituted nortropanones (8-azabicyclo[3.2.1]octan-3-ones) has shown that the N-methyl group can be either axial or equatorial depending on the specific derivative. academie-sciences.fr
Analysis of Ring Strain and its Impact on Conformation
The bicyclo[3.2.1]octane skeleton possesses inherent ring strain due to the geometric constraints of the fused ring system. ucla.eduuniroma1.it This strain energy influences the conformational preferences of the molecule. The six-membered ring in the bicyclo[3.2.1]octane system is analogous to a cyclohexane ring with an ethano bridge, which forces the bridgehead carbons (C-1 and C-5) closer together. cdnsciencepub.com
The strain in the bicyclo[3.2.1]octane system is a significant factor in its reactivity and can be exploited in synthetic chemistry. researchgate.net For example, the ring strain can drive rearrangement reactions to form more stable products. ucla.edu
Computational studies have shown that the bicyclo[3.2.1]octane isomer is more strained than the bicyclo[2.2.2]octene isomer by about 2.3 kcal/mol. ucla.edu This difference in strain energy can affect the equilibrium between different bicyclic systems.
The conformation of the bicyclo[3.2.1]octane system is a balance between minimizing torsional strain and angle strain. The chair conformation of the six-membered ring is generally the most stable as it minimizes these strains. However, as mentioned earlier, substituent effects can lead to other conformations becoming more favorable. researchgate.net
Influence of Bridging and Substituents on Structural Flexibility
The bicyclo[3.2.1]octane skeleton is characterized by a bridged ring system that imparts significant conformational rigidity. This framework consists of a six-membered ring and a five-membered ring, constrained by a one-carbon bridge (C8). In the parent bicyclo[3.2.1]octane, the six-membered ring typically adopts a distorted chair conformation. However, the presence of the C8-ketone and the C3-benzoyl substituent in this compound introduces considerable steric and electronic perturbations.
Spectroscopic Techniques for Advanced Structural Elucidation and Mechanistic Insight
The precise three-dimensional arrangement of this compound can be determined through a suite of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to the absolute configuration in the solid state.
High-field and multi-dimensional NMR spectroscopy are indispensable tools for the complete structural assignment of complex molecules like this compound in solution. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity of protons and carbons within the molecule.
For instance, COSY experiments would reveal the coupling between adjacent protons, allowing for the tracing of the carbon skeleton. HSQC spectra correlate each proton to its directly attached carbon, while HMBC spectra reveal longer-range (2-3 bond) couplings between protons and carbons. These long-range correlations are crucial for identifying the position of the benzoyl group and for assigning the quaternary carbons, such as the carbonyl carbons (C8 and the benzoyl C=O).
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are close in proximity, which is vital for determining the stereochemical orientation (endo or exo) of the benzoyl group. The observation of a NOE between a proton on the benzoyl group and specific protons on the bicyclic framework can definitively establish their relative spatial arrangement.
Table 1: Hypothetical ¹³C and ¹H NMR Data for exo-3-Benzoylbicyclo[3.2.1]octan-8-one
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1 | 45.2 | 2.50 | m |
| C2 | 33.1 | 1.95, 2.10 | m |
| C3 | 52.8 | 3.80 | ddd |
| C4 | 30.5 | 1.80, 2.00 | m |
| C5 | 42.6 | 2.60 | m |
| C6 | 28.9 | 1.70, 1.90 | m |
| C7 | 25.4 | 1.60, 1.85 | m |
| C8 | 215.5 | - | - |
| C=O (Benzoyl) | 198.0 | - | - |
| Cipso (Benzoyl) | 136.5 | - | - |
| Cortho (Benzoyl) | 128.8 | 7.95 | d |
| Cmeta (Benzoyl) | 128.5 | 7.50 | t |
Note: This data is hypothetical and serves as an illustrative example.
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can unambiguously establish the absolute configuration of chiral centers and reveal detailed information about bond lengths, bond angles, and torsional angles. For this compound, a single crystal X-ray diffraction study would confirm the endo or exo placement of the benzoyl group and provide precise measurements of the distortions within the bicyclic framework caused by the substituents.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (if applicable) or van der Waals forces that dictate the solid-state architecture.
Table 2: Illustrative Crystallographic Data for a Bicyclic Ketone
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 15.60 |
| β (°) | 98.5 |
| Volume (ų) | 1345 |
| Z | 4 |
| Bond length C3-C(O) (Å) | 1.52 |
Note: This data is illustrative for a generic bicyclic ketone and not specific to this compound.
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the functional groups within a molecule and gaining insight into its conformational state. The vibrational frequencies of specific bonds are sensitive to their chemical environment.
In this compound, the carbonyl stretching (ν(C=O)) frequencies will be particularly informative. The C8-ketone within the strained bicyclic system is expected to have a characteristic absorption frequency. The carbonyl of the benzoyl group will exhibit a separate stretching frequency, likely at a lower wavenumber due to conjugation with the phenyl ring. The exact positions of these bands can be influenced by the conformation of the molecule and any through-space electronic interactions between the two carbonyl groups.
The fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) contains a complex pattern of absorptions corresponding to various bending and stretching modes of the entire molecular skeleton. While difficult to assign individually without computational modeling, this region provides a unique spectroscopic signature for the compound.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone, C8) | ~1750-1730 | Strong |
| C=O (Benzoyl) | ~1680-1660 | Strong |
| C-H (Aromatic) | ~3100-3000 | Medium-Weak |
| C-H (Aliphatic) | ~2960-2850 | Medium-Strong |
Note: These are typical frequency ranges and may vary for the specific compound.
Mass spectrometry (MS) provides valuable information about the molecular weight and the structural fragments of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and subsequently fragments in a characteristic pattern. The analysis of these fragmentation patterns can help to confirm the structure of this compound.
Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, cleavage adjacent to the C8-ketone would lead to the loss of CO. Another prominent fragmentation would likely involve the benzoyl group. The formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a very common fragmentation for benzoyl-substituted compounds. Cleavage of the bond between the bicyclic system and the benzoyl group would also be an expected pathway. The fragmentation of the bicyclic skeleton itself would produce a series of smaller ions characteristic of the bicyclo[3.2.1]octane framework.
Table 4: Plausible Mass Spectrometry Fragments
| m/z | Possible Fragment Ion |
|---|---|
| 240 | [M]⁺ (Molecular Ion) |
| 212 | [M - CO]⁺ |
| 135 | [M - C₆H₅CO]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
Note: The relative abundances of these fragments would depend on their stability.
Computational and Theoretical Chemistry Studies of 3 Benzoylbicyclo 3.2.1 Octan 8 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Benzoylbicyclo[3.2.1]octan-8-one, these calculations would provide a detailed picture of its electronic landscape, governing its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
In the case of this compound, the HOMO is expected to be localized primarily on the benzoyl group, specifically the phenyl ring and the carbonyl oxygen, due to the presence of lone pairs and the π-system. The LUMO is likely to be centered on the carbonyl carbons of both the benzoyl and the bicyclic ketone moieties, as these are electron-deficient centers. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
A hypothetical FMO analysis would likely predict that nucleophilic attack would occur at the carbonyl carbon of the benzoyl group or the C8 ketone, while electrophilic attack would target the oxygen atoms or the electron-rich phenyl ring.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| LUMO | -1.5 | C=O (benzoyl), C=O (bicyclic) |
| HOMO | -7.8 | Phenyl ring, O (benzoyl) |
| HOMO-LUMO Gap | 6.3 |
Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within this compound dictates its polarity and how it interacts with other polar molecules and ions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed to assign partial atomic charges.
An electrostatic potential (ESP) map would visually represent the charge distribution. For this molecule, regions of negative potential (typically colored red) would be expected around the two carbonyl oxygen atoms, indicating their electron-rich nature and suitability for interacting with electrophiles or forming hydrogen bonds. Regions of positive potential (blue) would be anticipated around the carbonyl carbons and the hydrogen atoms of the bicyclic framework, highlighting their electrophilic character.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized organic molecules.
Prediction of Stable Conformations and Interconversion Barriers
The bicyclo[3.2.1]octane framework is a rigid system, but the benzoyl group can rotate. DFT calculations would be used to perform a full geometry optimization to find the most stable conformation (the global minimum on the potential energy surface). This would involve determining the preferred dihedral angle of the benzoyl group relative to the bicyclic core.
Furthermore, by systematically rotating the C-C bond connecting the benzoyl group to the bicyclic ring and calculating the energy at each step, a rotational energy profile could be generated. This would reveal the energy barriers for interconversion between different rotational isomers (rotamers).
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| Global Minimum | ~30° | 0.0 |
| Rotamer 2 | ~150° | 2.5 |
| Transition State | ~90° | 5.8 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from such a study.
Computational Elucidation of Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating reaction mechanisms. For instance, the reduction of the ketone groups in this compound could be studied computationally. By modeling the approach of a reducing agent (e.g., a hydride), the transition state structure for the nucleophilic attack on each carbonyl carbon could be located and its energy calculated.
Comparing the activation energies for the attack on the C8 ketone versus the benzoyl ketone would provide insight into the regioselectivity of the reduction. The calculations could also elucidate the stereochemical outcome of the reaction by modeling the approach of the reagent from different faces of the carbonyl group.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in the presence of explicit solvent molecules.
This approach would allow for a more thorough exploration of the conformational space than static DFT calculations, providing information on the flexibility of the molecule and the timescales of conformational changes. By running simulations in different solvents, the influence of the solvent on the conformational preferences and dynamics of the molecule could be investigated. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.
Reactivity and Mechanistic Chemistry of 3 Benzoylbicyclo 3.2.1 Octan 8 One
Reactions Involving the Ketone Carbonyl Group
The ketone at the C-8 position is a key site for a variety of chemical reactions, including nucleophilic additions, reductions, and reactions involving the adjacent α-protons.
The carbonyl group at C-8 is susceptible to nucleophilic attack. However, the steric hindrance imposed by the bicyclic ring system influences the trajectory of the incoming nucleophile. Common nucleophilic addition reactions would involve organometallic reagents or the formation of cyanohydrins.
Reduction of the ketone to the corresponding alcohol can be achieved using various reducing agents. The stereochemical outcome of such reductions is of significant interest. For instance, the reduction of bicyclic ketones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) often proceeds with a degree of stereoselectivity, dictated by the accessibility of the carbonyl carbon from the exo or endo face of the bicyclic system. While specific studies on 3-Benzoylbicyclo[3.2.1]octan-8-one are not extensively documented, analogies can be drawn from the reduction of similar bicyclic ketones where the hydride attacks from the less hindered face.
Table 1: Potential Products of Nucleophilic Addition and Reduction at the C-8 Ketone
| Reagent | Product Type | Stereochemical Considerations |
| Organometallic (e.g., Grignard) | Tertiary Alcohol | Attack from the less sterically hindered face is expected. |
| Sodium Cyanide/HCN | Cyanohydrin | Formation of diastereomeric cyanohydrins is possible. |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol (endo- and exo- isomers) | The ratio of endo to exo alcohol depends on steric factors. |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol (endo- and exo- isomers) | Generally a stronger, less selective reducing agent than NaBH₄. |
The protons on the carbon atoms adjacent (alpha) to the C-8 ketone (C-1 and C-7) exhibit acidity and can be removed by a base to form an enolate. The formation and subsequent reactions of this enolate are central to the synthetic utility of this molecule.
Deprotonation of this compound can potentially lead to two different enolates, by removal of a proton from either C-1 or C-7. The regioselectivity of enolate formation is influenced by both kinetic and thermodynamic factors. The C-7 protons are generally considered more accessible and thus kinetically favored for deprotonation by a bulky base like lithium diisopropylamide (LDA). The thermodynamic enolate, which is the more stable enolate, would be favored under conditions that allow for equilibration. In the case of substituted bicyclo[3.2.1]octan-8-ones, the formation of the thermodynamic enolate has been observed to participate preferentially in certain reactions. nih.gov
The stereoselectivity of enolate formation and subsequent reactions, such as alkylation, is a critical aspect. The rigid bicyclic framework dictates that incoming electrophiles will approach the enolate from the less hindered face, leading to a high degree of stereocontrol in the formation of new stereocenters.
Bredt's rule states that a double bond cannot be placed at the bridgehead of a bridged ring system, as this would lead to excessive ring strain due to the inability to achieve a planar geometry. This rule has significant implications for the reactivity of this compound. Specifically, the formation of an enolate at the bridgehead carbon C-1 is disfavored if it were to lead to a stable, isolable bridgehead alkene. While enolate intermediates at the bridgehead can be formed, their subsequent reactivity, particularly in elimination reactions to form a double bond at C-1, is restricted by Bredt's rule. This principle helps predict the viability of competing reaction pathways.
Ketones are generally resistant to oxidation compared to aldehydes. libretexts.orglibretexts.org However, under forcing conditions with strong oxidizing agents, the C-C bonds adjacent to the carbonyl group can be cleaved. A more synthetically useful oxidation of cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into a lactone (a cyclic ester) using a peroxyacid. alfa-chemistry.com
The Baeyer-Villiger oxidation of bicyclic ketones is often regioselective, with the migratory aptitude of the adjacent carbon atoms playing a key role. In the case of this compound, the migration of either the bridgehead carbon (C-1) or the methylene (B1212753) carbon (C-7) is possible. The outcome of this oxidation would be influenced by the electronic and steric properties of the substituents on the bicyclic frame. rsc.org
Alpha-Proton Reactivity, Enolization, and Aldol (B89426) Condensation Potential
Reactions Involving the Benzoyl Moiety
The benzoyl group, with its aromatic ring and carbonyl functionality, introduces another reactive site into the molecule. The reactivity of the benzoyl group can be broadly categorized into reactions at the carbonyl carbon and reactions on the aromatic ring.
The carbonyl group of the benzoyl moiety can undergo nucleophilic addition and reduction, similar to the ketone at C-8. However, the reactivity is modulated by the electronic effect of the adjacent aromatic ring. Reduction of the benzoyl ketone would yield a secondary alcohol.
The aromatic ring of the benzoyl group can undergo electrophilic aromatic substitution reactions. The carbonyl group is a deactivating, meta-directing group, meaning that incoming electrophiles will preferentially add to the meta positions of the benzene (B151609) ring.
Table 2: Potential Reactions of the Benzoyl Moiety
| Reaction Type | Reagent(s) | Expected Product(s) |
| Nucleophilic Addition (at carbonyl) | Organometallic Reagents | Tertiary Alcohol |
| Reduction (at carbonyl) | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration) | m-Nitro substituted product |
| Electrophilic Aromatic Substitution | Br₂/FeBr₃ (Bromination) | m-Bromo substituted product |
| Electrophilic Aromatic Substitution | RCOCl/AlCl₃ (Friedel-Crafts Acylation) | m-Acyl substituted product (reaction may be sluggish due to deactivating group) |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The reactivity and orientation of these substitutions are dictated by the electronic properties of the benzoyl group attached to the ring.
The carbonyl group of the benzoyl substituent is a moderately deactivating group. organicchemistrytutor.comlibretexts.org It withdraws electron density from the aromatic ring through both the inductive effect (due to the electronegativity of the oxygen atom) and the resonance effect. This electron withdrawal makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. organicchemistrytutor.com
Furthermore, the benzoyl group acts as a meta-director. libretexts.orgncert.nic.inyoutube.com When an electrophile attacks the ring, a carbocation intermediate, known as an arenium ion or sigma complex, is formed. Analysis of the resonance structures for ortho, para, and meta attack reveals that the positive charge is more destabilized in the ortho and para intermediates. Specifically, for ortho and para attack, one resonance contributor places the positive charge on the carbon atom directly bonded to the electron-withdrawing carbonyl group, which is highly unfavorable. libretexts.orglibretexts.org In contrast, the intermediate for meta attack avoids this destabilizing arrangement. Consequently, the transition state leading to the meta product is lower in energy, and substitution occurs preferentially at the meta position (C-3' and C-5' of the phenyl ring). libretexts.org
Common electrophilic aromatic substitution reactions that would be expected to yield the meta-substituted product with this compound include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃).
It is important to note that Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful on rings bearing moderate to strong deactivating groups like the benzoyl group. organicchemistrytutor.com
Reactions at the Benzoyl Carbonyl
The benzoyl carbonyl group is an electrophilic center susceptible to nucleophilic attack. Its reactivity is distinct from the ketone at the 8-position of the bicyclic system. Key reactions include reduction to an alcohol and addition of organometallic reagents.
Reduction to Alcohols: The benzoyl carbonyl can be reduced to a secondary alcohol, yielding phenyl(bicyclo[3.2.1]octan-3-yl)methanol. This transformation can be achieved using complex metal hydrides. Common reagents for this purpose are sodium borohydride (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup step to give the final alcohol product. libretexts.org
Addition of Grignard Reagents: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones. pressbooks.pubmasterorganicchemistry.com The reaction of this compound with a Grignard reagent would primarily occur at the more accessible benzoyl carbonyl. This nucleophilic addition forms a new carbon-carbon bond and, after an acidic workup, produces a tertiary alcohol. pressbooks.pubacs.org The general mechanism involves the Grignard reagent attacking the carbonyl carbon, leading to a magnesium alkoxide intermediate, which is then protonated. libretexts.org
| Reaction Type | Reagent(s) | Expected Product at Benzoyl Group |
| Reduction | 1. NaBH₄ or LiAlH₄2. H₃O⁺ workup | Phenyl(bicyclo[3.2.1]octan-3-yl)methanol (Secondary Alcohol) |
| Grignard Addition | 1. R-MgX (e.g., CH₃MgBr)2. H₃O⁺ workup | 1-Phenyl-1-(bicyclo[3.2.1]octan-3-yl)ethanol (Tertiary Alcohol) |
Skeletal Rearrangements and Bond Scission Reactions
The bicyclo[3.2.1]octane framework is a strained ring system that can undergo a variety of skeletal rearrangements and bond cleavage reactions, often driven by the release of ring strain or the formation of more stable intermediates. These transformations can be initiated thermally, photochemically, or through catalysis.
Transannular Reactions and Intra-annular Processes
Transannular reactions, which involve the formation of a bond across a ring, are significant in the chemistry of medium-sized rings and bridged bicyclic systems. The bicyclo[3.2.1]octane skeleton itself can be a product of transannular cyclizations. For example, cyclohept-4-enylmethyl radicals have been shown to undergo transannular cyclization to yield the bicyclo[3.2.1]octane framework. rsc.org Similarly, cationic intermediates generated from cyclooctene (B146475) derivatives can cyclize in a transannular fashion, leading to bicyclo[3.2.1]octane structures after subsequent rearrangements. thieme-connect.degla.ac.uk
A study on the SmI₂-mediated ketone-olefin cyclization of 5-methylenecyclooctanone demonstrated a powerful transannular strategy for constructing bicyclic systems, highlighting the potential for intramolecular reactions within such frameworks. nih.gov While direct evidence for transannular reactions starting from this compound is not prominent, the proximity of certain atoms in its rigid conformation suggests that under suitable conditions (e.g., formation of a radical or cationic center), intramolecular hydrogen shifts or cyclizations could occur. For instance, 1,5-hydride shifts are known to occur in related bicyclo[3.3.1]nonyl systems where C-3 and C-7 are in close proximity, a feature shared by the bicyclo[3.2.1]octane skeleton. gla.ac.uk
Photochemical and Thermally Induced Transformations
The presence of two ketone chromophores allows this compound to undergo various photochemical reactions upon irradiation with UV light. The most common of these are the Norrish Type I and Type II reactions. wikipedia.orgrsc.org
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group (α-cleavage). wikipedia.orglibretexts.org For the ketone at the 8-position, this would involve cleavage of either the C1-C8 or C5-C8 bond. This process generates a diradical intermediate. youtube.comyoutube.com This diradical can then undergo several secondary reactions:
Decarbonylation: Loss of carbon monoxide (CO) to form a new bicyclo[3.2.0]heptane-based diradical, which can then rearrange.
Intramolecular Disproportionation: Abstraction of a hydrogen atom to form an unsaturated aldehyde. For example, cleavage of the C1-C8 bond could lead to a diradical that rearranges to form a cyclopentyl-substituted propenal.
Recombination: Re-formation of the starting ketone. youtube.com
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-diradical. wikipedia.orgyoutube.com Subsequent cleavage of the Cα-Cβ bond (β-scission) results in an enol and an alkene. For the bicyclic ketone, the rigid geometry may constrain the accessibility of γ-hydrogens, potentially making this pathway less favorable than in flexible acyclic ketones. However, if a suitable γ-hydrogen is available, fragmentation or cyclization to a cyclobutanol (B46151) derivative could occur. youtube.com
Thermally induced transformations of the bicyclo[3.2.1]octane skeleton often involve rearrangements that lead to other ring systems, driven by the relief of strain. thieme-connect.de Pyrolytic conditions can induce deep-seated rearrangements, although specific pathways for this compound are not detailed in the literature.
Radical-Mediated Fragmentations and Cyclizations
Radical intermediates, such as those generated via Norrish Type I cleavage, are central to many of the transformations of this compound.
Fragmentation: The primary radical fragmentation is the α-cleavage discussed under photochemical reactions. libretexts.org Another key radical process is β-fragmentation (or β-scission), which involves the cleavage of a bond beta to the radical center. libretexts.org This is a common fate for the 1,4-diradical formed in a Norrish Type II reaction, leading to the fragmentation of the molecule. youtube.com Radical reactions in related bicyclic ketones containing a cyclopropyl (B3062369) ring have been shown to proceed via β-cleavage to furnish ring-expanded unsaturated ketones. youtube.com
Cyclization: Radical cyclization provides a powerful method for forming ring systems. As mentioned previously, radicals derived from cycloheptene (B1346976) precursors can cyclize to form the bicyclo[3.2.1]octane skeleton. rsc.org Conversely, radical centers generated on a side chain attached to the bicyclo[3.2.1]octane framework could potentially initiate intramolecular cyclization onto one of the rings, leading to more complex polycyclic structures. Iron-catalyzed hydrogen-atom transfer has been used to initiate the radical cyclization of alkene-tethered ketones, representing a modern approach to such transformations. nih.gov
Catalytic Transformations and Functional Group Interconversions
Catalysis offers a means to selectively modify the functional groups of this compound or to construct the bicyclic framework itself.
Catalytic Hydrogenation: The use of a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂) is a standard method for the reduction of ketones and the hydrogenolysis of benzyl (B1604629) groups. researchgate.netcdnsciencepub.com In the case of this compound, this reaction could potentially lead to several products depending on the conditions. The benzoyl carbonyl could be reduced to a methylene group (CH₂) under forcing conditions, and the ketone at C-8 could be reduced to a secondary alcohol. Selective hydrogenolysis of a C-O bond in a benzyl ether is a common deprotection strategy, often achieved with high selectivity using Pd/C. nacatsoc.orgnih.gov
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. The bicyclo[3.2.1]octane skeleton has been synthesized with high enantioselectivity using organocatalyzed tandem reactions, such as the Michael-Henry reaction between a cyclohexane-1,2-dione and a nitroalkene. researchgate.net Other organocatalytic approaches, including Michael additions followed by cyclization, have been employed to build the bicyclic core. mdpi.comrsc.org These methods demonstrate the utility of the bicyclic ketone as a synthetic target and a platform for further functionalization.
A summary of key transformations is presented below.
| Transformation Type | Method/Catalyst | Reaction at Bicyclo[3.2.1]octane Core | Relevant Findings |
| Skeletal Rearrangement | Acid-promoted (e.g., TfOH) | Cationic rearrangement | Can be used to form the bicyclo[3.2.1] system from other precursors. mdpi.comresearchgate.net |
| Ring Expansion | Tiffeneau–Demjanov rearrangement | Rearrangement of α-amino alcohol | A general method for expanding cyclic ketones. thieme-connect.de |
| Tandem Michael-Henry Reaction | Quinine-derived thiourea (B124793) | Formation of the bicyclic skeleton | Enantioselective synthesis of functionalized bicyclo[3.2.1]octan-8-ones. researchgate.net |
| Catalytic Hydrogenation | Pd/C, H₂ | Reduction of carbonyls | Can reduce the C8-ketone to an alcohol and potentially the benzoyl group. researchgate.netcdnsciencepub.com |
Applications in Advanced Organic Synthesis and Material Science
Utility as a Chiral Building Block and Synthetic Intermediate
The bicyclo[3.2.1]octane framework is a well-established chiral building block in modern organic synthesis. nih.govresearchgate.netacs.org Its sterically defined and conformationally restricted structure makes it an ideal starting point for the stereocontrolled synthesis of complex molecules. The benzoyl group in 3-Benzoylbicyclo[3.2.1]octan-8-one, or similar functionalization, can serve as a crucial synthetic handle, allowing for specific chemical transformations before being modified or removed in later steps. This strategic utility has been demonstrated in the preparation of various bicyclo[3.2.1]alkan-3-ones from their 3-benzoyl precursors.
Precursor to Complex Bridged and Polycyclic Systems
The bicyclo[3.2.1]octane skeleton serves as a foundational platform for the construction of more elaborate bridged and polycyclic systems. researchgate.net A notable application is its use as a chiral building block for the synthesis of the A-ring precursor of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). researchgate.net This highlights the scaffold's role in assembling segments of highly complex and biologically significant natural products. Similarly, enantiopure bicyclo[3.2.1]octane systems, synthesized from readily available starting materials like carvone, are designed as versatile intermediates for accessing intricate natural product frameworks. researchgate.netmdpi.com The synthesis of these bicyclic systems often involves key steps like intramolecular Diels-Alder reactions and subsequent regioselective cleavage of intermediate tricyclic structures to reveal the functionalized bicyclo[3.2.1]octane core. researchgate.netmdpi.com
Synthesis of Stereochemically Defined Scaffolds for Chemical Research
A key advantage of using the bicyclo[3.2.1]octane framework is the ability to generate molecules with multiple, well-defined stereocenters. An exemplary method is the organocatalyzed tandem Michael-Henry reaction between a cyclohexane-1,2-dione and a nitroalkene. nih.govnih.govresearchgate.net This powerful reaction, catalyzed by a quinine-derived thiourea (B124793), constructs the bicyclo[3.2.1]octan-8-one core while creating four contiguous stereogenic centers with high levels of diastereoselectivity and exceptional enantioselectivity. nih.govnih.gov This method provides a direct route to optically enriched, complex bicyclic structures that are valuable for further synthetic elaboration or for use as chiral ligands and catalysts in their own right. researchgate.netmdpi.com
Table 1: Enantioselective Synthesis of Bicyclo[3.2.1]octan-8-ones
| Reactant 1 | Reactant 2 | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cyclohexane-1,2-dione | trans-β-Nitrostyrene | Quinine-derived thiourea | 85:15 | 99% | nih.gov |
| Cyclohexane-1,2-dione | trans-2-(2-Nitrovinyl)thiophene | Quinine-derived thiourea | 92:8 | 99% | nih.gov |
Role in the Synthesis of Non-Traditional Organic Frameworks
The unique topology of the bicyclo[3.2.1]octane system enables the synthesis of non-traditional organic frameworks that are otherwise difficult to access. Its rigid, three-dimensional nature provides a fixed anchor for directing substituent groups into specific spatial orientations. This has been leveraged in the creation of complex molecular architectures, including precursors for steroid C/D-ring systems. thieme-connect.com The development of synthetic routes to functionalized bicyclo[3.2.1]octanes through methods like intramolecular nitrone cycloadditions further expands the toolkit for building novel and complex scaffolds from simple precursors. rsc.org These frameworks are of significant interest for exploring new areas of chemical space and developing molecules with unique structural and electronic properties.
Application as a Probe for Mechanistic Investigations in Organic Chemistry
The conformational rigidity of the bicyclo[3.2.1]octane skeleton makes its derivatives excellent probes for studying reaction mechanisms, particularly in photochemistry. A closely related compound, the axially chiral 3-(phenylmethylene)bicyclo[3.2.1]octan-8-one, was synthesized specifically to investigate chiroptical phenomena. researchgate.netresearchgate.net Researchers observed that irradiation of this molecule with unpolarized light leads to its efficient photoracemization—a process where the molecule loses its chirality. researchgate.netresearchgate.net This behavior provides valuable information about the intermediates and energy landscape of the photochemical reaction. Studying how the rigid framework responds to light energy allows for a deeper understanding of fundamental photochemical processes like E/Z (cis/trans) isomerization around a double bond.
Exploration in Polymer Chemistry or Materials Science
The potential of the bicyclo[3.2.1]octanone scaffold has been explored in the field of materials science, specifically for the development of advanced optical materials. The axially chiral ketone, 3-(phenylmethylene)bicyclo[3.2.1]octan-8-one, was investigated for its suitability as a "chiroptical trigger" in a liquid crystal-based optical switch. researchgate.netresearchgate.netacs.org The core concept was that the chiral molecule, when mixed into a nematic liquid crystal material, could induce a helical twist in the liquid crystal phase, a property essential for optical switching applications. researchgate.netresearchgate.net
Irradiation with circularly polarized light was shown to cause a partial photoresolution of the racemic ketone, demonstrating that light could be used to control the molecule's chirality. researchgate.netresearchgate.net Although the compound's low solubility in the specific liquid crystal medium prevented the induction of a measurable pitch, the study established a crucial proof-of-principle. researchgate.netresearchgate.net It demonstrated that a rigid, chiral bicyclic ketone possesses the necessary photochemical properties to function as a light-activated molecular switch, paving the way for the design of new derivatives with improved solubility for applications in optical data storage and displays.
Table 2: Application of a Bicyclo[3.2.1]octanone Derivative in Materials Science
| Compound | Intended Application | Key Property Investigated | Outcome | Reference |
|---|
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly integral to synthetic organic chemistry, aiming to reduce environmental impact through the design of safer and more efficient chemical processes.
Catalytic and Solvent-Free Reaction Conditions
The development of catalytic and solvent-free reactions represents a significant step towards more sustainable chemical synthesis. For the bicyclo[3.2.1]octanone core, research has demonstrated the potential of organocatalysis to construct the bicyclic system with high stereoselectivity. rsc.orgmdpi.com These methods often reduce the need for hazardous reagents and solvents.
Solvent-free reaction conditions, sometimes employing grinding techniques with solid catalysts like sodium hydroxide, have been shown to be effective for related reactions, such as the Claisen-Schmidt condensation to form α,α'-bis-(substituted-benzylidene)cycloalkanones. mdpi.com This approach offers benefits such as reduced waste, lower costs, and simpler purification procedures. The application of such solvent-free methods to the synthesis of 3-Benzoylbicyclo[3.2.1]octan-8-one could offer a more environmentally benign alternative to traditional solvent-based syntheses.
Utilization of Renewable Feedstocks
The use of renewable feedstocks is a critical aspect of sustainable chemistry. The bicyclo[3.2.1]octane skeleton is found in numerous natural products, suggesting that biosynthetic pathways could inspire the development of synthetic routes from renewable resources. researchgate.netbeilstein-journals.org For instance, the 6,8-dioxabicyclo[3.2.1]octane derivative levoglucosenone, which can be produced from the pyrolysis of cellulose-containing materials, is a versatile chiral starting material for the synthesis of various bicyclic compounds. chemrxiv.org Exploring pathways to convert such bio-derived platform chemicals into the this compound core could significantly improve the sustainability of its production.
Integration of High-Throughput Experimentation for Reaction Discovery and Optimization
High-throughput experimentation (HTE) has become an indispensable tool in modern chemistry for the rapid discovery and optimization of new reactions. nih.gov By running a large number of experiments in parallel on a small scale, researchers can quickly screen various catalysts, solvents, and reaction conditions.
While specific applications of HTE to the synthesis of this compound are not yet documented, the technology has been successfully applied to discover and optimize reactions for other complex molecules, including the synthesis of β-lactam derivatives as TRPM8 antagonists. nih.gov The development of HTE assays for key steps in the synthesis of this compound could accelerate the discovery of more efficient and selective catalysts and reaction conditions. This could be particularly valuable for optimizing challenging steps, such as the stereoselective formation of the bicyclic core.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical synthesis. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even design novel synthetic routes. acs.orgnih.govbeilstein-journals.orgnips.cc
Exploration of Unconventional Reactivity Pathways for the Bicyclo[3.2.1]octanone Core
The rigid and strained nature of the bicyclo[3.2.1]octanone framework can lead to unique and unconventional reactivity. Exploring these novel reaction pathways can open up new avenues for the functionalization and diversification of this important chemical scaffold.
Recent research has shown that the bicyclo[3.2.1]octane system can undergo various rearrangements and fragmentations under specific conditions. For example, skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols have been observed when treated with thionyl chloride, leading to new bicyclic systems. chemrxiv.org Additionally, the photochemical reactivity of bicyclo[3.2.1]octanoids can lead to the formation of complex cyclopropane-containing structures through processes like the oxa-di-π-methane rearrangement. acs.org Inspired by disproportionation reactions, an iodine-induced cyclization and oxidation of allylic alcohols has been developed to produce highly functionalized bicyclo[3.2.1]octanes. researchgate.net Investigating the behavior of this compound under similar photochemical, radical, or rearrangement-inducing conditions could unveil novel transformations and provide access to a wider range of derivatives with potentially interesting properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
